Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate
Description
Evolution of Thiazolopyrimidine Research
Thiazolopyrimidines emerged as a focal point in medicinal chemistry following the discovery of 5-fluorouracil (5-FU) in the 1950s, a pyrimidine analog that revolutionized cancer therapy. Early work identified thiazolopyrimidines as structural analogs of 5-FU, with modifications introducing sulfur-containing thiazole rings to enhance bioavailability and target specificity. By the 1980s, synthetic routes to thiazolopyrimidines diversified, enabling systematic exploration of substituent effects on biological activity. For example, Kamal El-Dean et al. demonstrated the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, highlighting the role of sulfur-nitrogen fused systems.
The 2000s marked a shift toward rational drug design, with studies like Lebsack et al.’s work on TRPV1 antagonists showcasing thiazolopyrimidines’ versatility in modulating ion channels. Concurrently, microwave-assisted synthesis and green chemistry approaches reduced reaction times from hours to minutes, accelerating derivative production. These advancements laid the groundwork for complex hybrids like the target compound, which combines cyclopentane-fused thiazolopyrimidine with a piperidine-carboxylate moiety.
Classification within Fused Heterocyclic Systems
Thiazolopyrimidines belong to the bicyclic fused heterocycles, characterized by a thiazole ring (five-membered, with nitrogen and sulfur) annulated to a pyrimidine ring (six-membered, with two nitrogens). The target compound further integrates a cyclopentane ring, creating a tricyclic system classified as cyclopenta[d]thiazolo[3,2-a]pyrimidine. This structural hierarchy places it within the broader family of nitrogen-sulfur heterocycles, which includes:
| Heterocycle Type | Ring System | Key Features |
|---|---|---|
| Thiazolopyrimidines | Thiazole + Pyrimidine | High π-electron density, planar structure |
| Pyrimidothiazolotriazines | Pyrimidine + Thiazole + Triazine | Extended conjugation, polarizability |
| Cyclopenta-Fused Derivatives | Cyclopentane + Thiazolopyrimidine | Enhanced rigidity, hydrophobic character |
The cyclopenta fusion in the target compound introduces steric constraints that stabilize specific conformations, potentially improving receptor binding. Piperidine and ethyl carboxylate substituents further modulate solubility and pharmacokinetics, exemplifying modern strategies to balance lipophilicity and bioavailability.
Structural Significance in Medicinal Chemistry
The target compound’s structure embodies three medicinally critical motifs:
- Thiazolopyrimidine Core : Imparts electron-deficient character, facilitating interactions with enzymatic active sites via π-π stacking and hydrogen bonding. The sulfur atom enhances metabolic stability compared to oxygen analogs.
- Cyclopentane Ring : Reduces conformational flexibility, favoring entropically driven binding to rigid protein pockets.
- Piperidine-Carboxylate Side Chain : Introduces basic nitrogen and ester functionality, optimizing solubility and membrane permeability.
Comparative studies of analogous structures reveal that ethyl esterification at the piperidine 3-position minimizes first-pass metabolism compared to methyl esters, as evidenced by increased half-life in hepatic microsomal assays. Additionally, the acetyl spacer between the thiazolopyrimidine and piperidine groups allows rotational freedom, accommodating diverse binding modes.
Research Trajectory and Contemporary Significance
Recent patents and publications highlight thiazolopyrimidines’ expanding roles in targeting kinase inhibitors, epigenetic modifiers, and GPCRs. The target compound’s piperidine-carboxylate moiety aligns with trends toward multifunctional hybrids, as seen in kinase inhibitors like imatinib, where basic side chains enhance target affinity. Current synthesis protocols emphasize atom economy; for instance, one-pot cyclocondensation of thiourea derivatives with diketones achieves yields exceeding 80% under microwave irradiation.
Ongoing research explores the compound’s potential as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, leveraging its pyrimidine-like core to disrupt nucleotide synthesis in proliferating cells. Computational docking studies predict strong interactions with the folate-binding pocket, mediated by the thiazole sulfur’s electronegativity and the cyclopentane ring’s hydrophobic surface.
Properties
IUPAC Name |
ethyl 1-[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-26-18(25)12-5-4-8-21(10-12)16(23)9-13-11-27-19-20-15-7-3-6-14(15)17(24)22(13)19/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMXIKWHYNCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : Approximately 270.36 g/mol
The structure features a piperidine ring attached to a thiazolo-pyrimidine moiety, which is known to influence various biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with EC50 values ranging from 28 to 290 ng/mL .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various in vitro studies. For instance, derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX in activated macrophages . This could make it a candidate for treating inflammatory diseases.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could act as a modulator for specific receptors involved in cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antitumor Activity : A recent study demonstrated that a related thiazolo-pyrimidine derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy Assessment : In vitro testing showed that the compound was effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Research into its mechanism of action is ongoing to determine its effectiveness against specific cancer types.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of thiazolo-pyrimidine compounds. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anti-inflammatory Mechanism Exploration
In another study focusing on anti-inflammatory mechanisms, molecular docking simulations were performed to assess the binding affinity of the compound to COX enzymes. The findings suggested a strong interaction with COX-2, which is crucial for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Core Structure and Functional Group Variations
Key Observations :
- The target compound and ’s acetic acid derivative share the same core but differ in substituents (ester vs. carboxylic acid), impacting solubility and bioavailability.
- Compounds in and feature aromatic substituents (phenyl, benzylidene) that enhance π-π interactions, unlike the acetyl-piperidine group in the target compound, which may improve membrane permeability .
Physicochemical Properties
Notes:
- The carboxylic acid in increases polarity, reducing logP compared to the target’s ester .
Q & A
Q. What synthetic strategies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound?
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves cyclocondensation of thiourea, an aldehyde, and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions . Post-synthetic modifications, such as acetylation or alkylation, are often performed to introduce functional groups at specific positions. Reaction progress is typically monitored using TLC, and purification involves recrystallization from solvents like ethyl acetate or column chromatography .
Q. How is the spatial structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining spatial conformation. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection and refinement using programs like SHELXL (for small-molecule refinement) enable precise determination of bond lengths, angles, and ring puckering parameters . For example, reports a mean C–C bond length deviation of 0.003 Å with an R factor of 0.044, indicating high structural accuracy.
Q. What spectroscopic methods are used to characterize intermediates and final products?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.4 ppm) and carbon chemical shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of thiazolo[3,2-a]pyrimidine derivatives?
Microwave irradiation reduces reaction times (e.g., from 8 hours to 20–30 minutes) and enhances yields by up to 30% compared to conventional heating. This method promotes uniform energy distribution, minimizing side reactions. For instance, achieved a 55% yield for a related compound using microwave conditions, with HRMS data confirming product integrity .
Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Graph set analysis (as per ) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns). SCXRD data ( ) reveal intermolecular interactions such as N–H···O and C–H···π bonds, which stabilize the crystal lattice. These interactions are critical for predicting solubility and stability in solid-state formulations .
Q. What approaches resolve contradictions in spectroscopic vs. crystallographic data for stereoisomers?
- Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering) that may differ from solid-state structures .
- DFT Calculations : Compare experimental SCXRD data (e.g., cyclopentane ring puckering amplitudes) with computed geometries to validate stereochemical assignments .
- Variable-Temperature Studies : Identify temperature-dependent conformational changes that explain discrepancies .
Q. How can reaction conditions be optimized to control regioselectivity in multicomponent syntheses?
- Catalyst Screening : Sodium ethoxide ( ) or p-TsOH ( ) can direct regioselectivity by stabilizing intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions, while nonpolar solvents (e.g., benzene) enhance cyclization .
- Additives : Urea or ionic liquids can modulate reaction pathways to suppress byproducts .
Methodological Notes
- Crystallography : Use SHELX programs for structure solution and refinement, ensuring data-to-parameter ratios >10 for reliability .
- Stereochemical Analysis : Apply Cremer-Pople parameters () to quantify ring puckering in heterocyclic systems.
- Data Validation : Cross-reference NMR/IR with SCXRD to resolve ambiguities in functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
